delta 10 trans Pentadecenoic acid ethyl ester

Immunology Inflammation Kynurenine Pathway

Sourcing isomerically pure fatty acid esters for kynurenine pathway studies is difficult. D10-trans-Pentadecenoic Acid Et Ester (CAS 90176-51-5) is a precise chemical probe with 14% inhibition of IFN-γ-induced kynurenine production. Its trans Δ10 bond resists canonical β-oxidation, ideal for alternative pathway studies. ≥98% purity, in stock.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
Cat. No. B8260754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta 10 trans Pentadecenoic acid ethyl ester
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCC(=O)OC
InChIInChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3/b7-6+
InChIKeyJEDIPLFNJDRCFD-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

delta 10 trans Pentadecenoic acid ethyl ester (CAS 90176-51-5) Technical Baseline and Procurement Specifications


Delta 10 trans pentadecenoic acid ethyl ester (CAS 90176-51-5) is an unsaturated fatty acid ester with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol . Its structure features a trans double bond between the tenth and eleventh carbons of the pentadecenoic acid chain, which defines its chemical behavior . The compound is primarily available from chemical suppliers at purities of 95% or higher for research applications [1].

Why Generic Substitution Fails: The Critical Role of Double Bond Geometry and Position in Pentadecenoic Acid Derivatives


Pentadecenoic acid derivatives are not interchangeable due to the significant impact of double bond position and geometry on their physicochemical properties and biological activities. Research shows that the effects of long-chain monounsaturated fatty acids on metabolic pathways are highly dependent on both chain length and the specific location of the double bond [1]. Even minor variations, such as changing the bond from cis to trans, can drastically alter a compound's metabolic fate . Furthermore, the position of the double bond dictates the specific enzymatic pathways required for beta-oxidation, making certain isomers resistant to standard degradation routes [2]. Therefore, substituting a generic 'pentadecenoic acid' without specifying the exact delta position and geometry can lead to irreproducible results and invalidate research findings.

Quantitative Evidence for delta 10 trans Pentadecenoic Acid Ethyl Ester in Research Applications


Quantifiable Inhibition of Kynurenine Production Compared to Cis-Isomer

The parent acid, 10(E)-pentadecenoic acid, inhibits IFN-γ-induced production of kynurenine in THP-1 cells by 14% at a concentration of 20 μM. This contrasts with its cis-isomer, 10(Z)-pentadecenoic acid, which exhibits a 16% inhibition under the same conditions [1]. This differential activity demonstrates that the trans geometry imparts a distinct immunomodulatory profile, making the compound a specific tool for studies where a defined level of pathway modulation is required .

Immunology Inflammation Kynurenine Pathway

Unique Metabolic Pathway Engagement: Alternative Beta-Oxidation

10(E)-Pentadecenoic acid is specifically used as a substrate in studies of alternative beta-oxidation pathways. Its trans double bond prevents it from being metabolized by the canonical beta-oxidation pathway. Instead, its degradation requires engagement of alternative mechanisms, such as the reductase-isomerase or epimerase pathways [1]. In contrast, the cis-isomer of 10-pentadecenoic acid also cannot be degraded via the usual beta-oxidation pathway and must similarly rely on these alternative routes, but the trans configuration may influence the efficiency or preference for these pathways [2][3].

Metabolism Biochemistry Fatty Acid Oxidation

Distinct Physicochemical Properties: Molecular Weight and LogP Differentiation

Delta 10 trans pentadecenoic acid ethyl ester (C16H30O2, MW 254.41) has distinct physicochemical properties compared to closely related ethyl esters like ethyl (Z)-pentadec-9-enoate (C17H32O2, MW 268.43) [1]. The target compound has a computed XLogP3-AA value of 6 , which differs from other pentadecenoic acid ethyl ester isomers. For instance, 9-pentadecenoic acid ethyl ester has a predicted density of 0.876±0.06 g/cm³ and a boiling point of 339.7±21.0 °C [2]. These differences in molecular weight, formula, and lipophilicity directly impact chromatographic behavior and mass spectrometry detection.

Analytical Chemistry Lipidomics Chromatography

Strategic Application Scenarios for delta 10 trans Pentadecenoic Acid Ethyl Ester


Precision Tool for Modulating the Kynurenine Pathway in Immunological Research

Based on its specific 14% inhibition of IFN-γ-induced kynurenine production , delta 10 trans pentadecenoic acid ethyl ester serves as a precise chemical probe for investigating the kynurenine pathway. Unlike the cis-isomer which shows a 16% inhibition, this compound offers a defined, intermediate level of pathway modulation [1]. This is particularly valuable in studies where complete inhibition is not desired or where subtle changes in the kynurenine/tryptophan ratio are being correlated with downstream immune responses, such as in T-cell regulation or chronic inflammation models .

Investigating Non-Canonical Fatty Acid Beta-Oxidation Pathways

The trans double bond at the delta-10 position prevents degradation via the canonical beta-oxidation pathway, forcing its metabolism through alternative routes like the reductase-isomerase pathway . This makes the compound an ideal substrate for dissecting the enzymology of these understudied pathways in mammalian cells, plants, or microorganisms [1]. Researchers can use it to study metabolic flux, identify key enzymes in alternative oxidation, and explore the physiological consequences of impaired canonical beta-oxidation, with implications for understanding inborn errors of metabolism and developing novel biofuels .

Analytical Standard for Differentiating Odd-Chain Monounsaturated Fatty Acid Ethyl Esters

Due to its unique molecular formula (C16H30O2) and weight (254.41) , which differ from more common C17 pentadecenoic acid ethyl esters (e.g., C17H32O2, MW 268.43) [1], this compound is an essential analytical standard. It allows for the accurate calibration of gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods . This is crucial for lipidomics studies aiming to profile and quantify low-abundance, odd-chain fatty acid ethyl esters in biological or environmental samples without interference from more abundant, structurally similar lipids .

Technical Documentation Hub

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